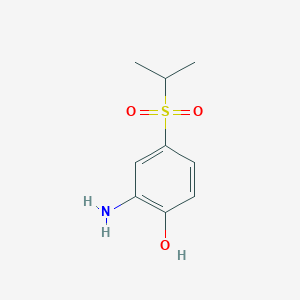

2-Amino-4-(propane-2-sulfonyl)phenol

Description

Contextualization within the Landscape of Aminophenol and Sulfonyl Chemistry

2-Amino-4-(propane-2-sulfonyl)phenol belongs to the aminophenol class of compounds, which are characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. This dual functionality makes them versatile building blocks in organic synthesis. The relative positions of these groups influence their chemical reactivity, particularly in electrophilic substitution reactions.

The molecule also contains a sulfonyl group (-SO2-), specifically an isopropylsulfonyl group. The sulfonyl group is known for being strongly electron-withdrawing, which significantly impacts the reactivity of the aromatic ring. evitachem.com Sulfonyl-containing compounds are a cornerstone of medicinal chemistry, with the sulfonamide functional group being present in a wide array of pharmaceutical drugs. nih.govresearchgate.net The integration of the sulfonyl moiety into the aminophenol scaffold modifies the molecule's polarity, acidity, and potential for hydrogen bonding. This combination of functional groups suggests its potential use in developing novel dyes, polymers, and pharmacologically active agents. researchgate.net

Historical Development and Significance of Related Chemical Scaffolds

The foundational scaffolds of aminophenol and sulfonyl compounds have a rich history in chemical research and industry. Aminophenols, such as 2-aminophenol (B121084), became important intermediates in the late 19th and early 20th centuries with the rise of the synthetic dye industry. google.com Their ability to undergo diazotization and coupling reactions made them essential for producing a wide range of azo dyes. Furthermore, derivatives of p-aminophenol led to the development of widely used analgesic and antipyretic drugs, including paracetamol. nih.gov

The significance of sulfonyl-containing compounds, particularly sulfonamides, exploded in the 1930s with the discovery of their antibacterial properties, heralding the era of sulfa drugs. nih.gov This discovery was a landmark in medicine and spurred extensive research into the synthesis and application of various organosulfur compounds. The synthesis of related structures, such as 2-amino-4-chlorophenol-6-sulfonic acid, has been explored for its utility as a dyestuff intermediate and for potential applications in medicinal chemistry. njit.edu The development of synthetic routes often involves multi-step processes including chlorosulfonation, nitration, hydrolysis, and reduction. google.comgoogle.com

Structural Attributes and Their Implications for Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of its three key functional groups attached to the aromatic ring.

Amino Group (-NH2): This group is electron-donating and acts as a base. It is a primary site for reactions like acylation and alkylation.

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can participate in hydrogen bonding. It is also an electron-donating group.

Isopropylsulfonyl Group (-SO2CH(CH3)2): This group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the phenolic proton. evitachem.com

The positions of these groups are crucial. The amino and hydroxyl groups are ortho to each other, which can lead to intramolecular hydrogen bonding. The sulfonyl group is para to the amino group, creating a "push-pull" electronic effect across the aromatic system. This electronic arrangement can enhance the molecule's dipole moment and influence its interaction with other molecules and surfaces. The compound is expected to be a crystalline solid and soluble in polar solvents. evitachem.com

| Property | Predicted Value/Characteristic | Influencing Functional Group(s) |

|---|---|---|

| Molecular Formula | C9H13NO3S | - |

| Molecular Weight | 215.27 g/mol | - |

| Appearance | Likely a crystalline solid | Aromatic ring, Polar groups |

| Solubility | Soluble in polar solvents | -OH, -NH2, -SO2- |

| Acidity (pKa) | Phenolic -OH is acidic | -OH, -SO2- (electron-withdrawing) |

| Basicity | Amino -NH2 is basic | -NH2 |

Current Research Trends and Unaddressed Questions Pertaining to this compound

Specific research focused exclusively on this compound is limited in publicly available literature. However, research on related aminophenol sulfonyl derivatives is active, particularly in the synthesis of intermediates for pharmaceuticals and materials science. google.comontosight.ai For instance, similar structures like 2-Amino-4-(ethylsulfonyl)phenol are used as intermediates in the synthesis of dyes and pigments.

Key unaddressed questions for this compound include:

What are the optimal and most efficient synthetic pathways to produce this compound at a larger scale?

What is its precise reactivity profile, including the kinetics and thermodynamics of its key reactions?

Does this molecule exhibit any significant biological activity, for example, as an enzyme inhibitor or antioxidant, similar to other phenolic compounds? ontosight.ai

Could it serve as a monomer for the development of novel high-performance polymers or resins? researchgate.net

What are the detailed crystallographic and spectroscopic characteristics of the compound?

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of this compound based on available chemical knowledge and data from related compounds. The primary objectives are:

To situate the compound within the established chemical fields of aminophenols and sulfonyl-containing molecules.

To discuss the historical context of its core chemical scaffolds.

To analyze its structural features and predict its chemical properties and reactivity.

To identify current research trends involving similar molecules and highlight the gaps in knowledge concerning this specific compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

2-amino-4-propan-2-ylsulfonylphenol |

InChI |

InChI=1S/C9H13NO3S/c1-6(2)14(12,13)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3 |

InChI Key |

QQDSMYDELYLLGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC(=C(C=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Amino 4 Propane 2 Sulfonyl Phenol

Retrosynthetic Disconnection Strategies for the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 2-Amino-4-(propane-2-sulfonyl)phenol, several logical disconnection points can be identified based on the primary functional groups: the amino group, the hydroxyl group, and the propane-2-sulfonyl group.

The primary disconnections are:

C-N Bond Disconnection: This is a common and effective strategy. The amino group can be introduced in the final steps of the synthesis. This disconnection points to a precursor such as a nitro-substituted phenol (B47542), specifically 2-Nitro-4-(propane-2-sulfonyl)phenol. The synthesis would then conclude with the selective reduction of the nitro group to an amine.

C-S Bond Disconnection: This approach involves breaking the bond between the aromatic ring and the sulfur atom of the sulfonyl group. This leads to two synthons: a 2-aminophenol (B121084) derivative and an isopropyl sulfonyl synthon. In practice, this would translate to reacting a protected 2-aminophenol with an isopropyl sulfonylating agent.

C-O Bond Disconnection: Cleavage of the ether linkage is another possibility, although less common for this type of structure. This would lead to a substituted aniline (B41778) and a hydroxyl synthon.

Considering the reactivity and directing effects of the functional groups, the C-N bond disconnection via a nitro-phenol intermediate is often the most strategically sound approach. This pathway allows for the robust installation of the sulfonyl and hydroxyl groups prior to the more sensitive reduction step.

Conventional Synthetic Routes for this compound and its Analogues

Building upon the retrosynthetic analysis, several conventional routes can be proposed. These routes often involve a multi-step process that carefully builds the molecule by installing the functional groups in a specific order to ensure correct regiochemistry.

Synthesis via Direct Sulfonation and Subsequent Amination/Reduction Routes

This strategy focuses on introducing the sulfonyl group onto a pre-existing aromatic core, followed by the formation of the aminophenol structure. A plausible pathway begins with phenol as the starting material.

Sulfonylation of Phenol: Phenol can be reacted with a suitable isopropyl sulfonylating agent. However, direct sulfonylation of phenol can lead to a mixture of ortho and para isomers.

Nitration: The resulting 4-(propane-2-sulfonyl)phenol is then subjected to nitration. The hydroxyl group is a strong ortho-, para-director, while the sulfonyl group is a deactivating meta-director. The powerful activating effect of the hydroxyl group will direct the incoming nitro group to the position ortho to the hydroxyl group.

Reduction: The final step is the reduction of the nitro group in 2-Nitro-4-(propane-2-sulfonyl)phenol to yield the target compound. Various reducing agents can be employed, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

A common industrial method for producing aminophenols involves the reduction of nitrophenols. For instance, p-aminophenol can be produced by the reduction of p-nitrophenol using iron as a catalyst. libretexts.org The partial hydrogenation of nitrobenzene (B124822) can also yield phenylhydroxylamine, which then rearranges to 4-aminophenol. rsc.org

Construction of the Propane-2-sulfonyl Moiety

The introduction of the propane-2-sulfonyl group is a critical step in the synthesis. There are two primary methods for achieving this:

Oxidation of a Sulfide (B99878) Precursor: A common and efficient method is to first synthesize the corresponding aryl sulfide and then oxidize it to the sulfone. This can be achieved by:

Reacting a suitable phenol derivative (e.g., 4-mercaptophenol) with an isopropyl halide.

Alternatively, performing a Friedel-Crafts type reaction with an isopropyl thiol.

The resulting 4-(isopropylthio)phenol is then oxidized using a strong oxidizing agent like hydrogen peroxide or potassium permanganate (B83412) to yield the sulfone.

Friedel-Crafts Sulfonylation: This method involves the direct reaction of an aromatic ring with an isopropylsulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This approach can be challenging due to potential side reactions and the need for careful control of reaction conditions.

Formation of the Aminophenol Core

The aminophenol core is typically constructed through a sequence of nitration and reduction steps. A widely used industrial route for similar compounds starts from a substituted chlorobenzene (B131634).

Starting Material: The synthesis can commence with 4-chlorobenzenesulfonyl chloride.

Formation of the Sulfone: Reaction with an isopropyl Grignard reagent or a similar nucleophile can form 4-chloro-isopropylsulfonylbenzene.

Nitration: Electrophilic nitration of this intermediate would place a nitro group ortho to the activating chloro group and meta to the deactivating sulfonyl group.

Hydrolysis: The chloro group is then hydrolyzed to a hydroxyl group, often under high temperature and pressure with a strong base. This step forms 2-Nitro-4-(propane-2-sulfonyl)phenol.

Reduction: The final step is the reduction of the nitro group to an amine. A variety of methods can be used, including catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with agents like sodium sulfide or stannous chloride. google.comgoogle.com The selective reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) using sodium sulfide is a well-documented example of this type of transformation. britannica.com

A summary of a potential synthetic pathway is presented in the table below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-chlorobenzenesulfonyl chloride | Isopropylmagnesium bromide | 4-chloro-isopropylsulfonylbenzene |

| 2 | 4-chloro-isopropylsulfonylbenzene | HNO₃, H₂SO₄ | 1-chloro-2-nitro-4-(propane-2-sulfonyl)benzene |

| 3 | 1-chloro-2-nitro-4-(propane-2-sulfonyl)benzene | NaOH, H₂O, high temperature | 2-Nitro-4-(propane-2-sulfonyl)phenol |

| 4 | 2-Nitro-4-(propane-2-sulfonyl)phenol | H₂, Pd/C or SnCl₂/HCl | This compound |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact and improve safety and efficiency.

Catalytic Methods: The use of catalytic reduction methods, such as catalytic hydrogenation for the nitro group reduction, is a key green chemistry approach. libretexts.org These methods are preferable to stoichiometric reducing agents like iron or tin, which generate large amounts of metallic waste.

Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For example, some modern sulfone syntheses utilize more environmentally benign oxidizing agents like hydrogen peroxide in combination with a catalyst, instead of traditional heavy-metal-based oxidants.

Atom Economy: Designing the synthetic route to maximize atom economy is a core principle of green chemistry. This involves choosing reactions that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste.

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Catalyst-Free and Solvent-Free Methodologies

In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free synthetic methods are gaining significant attention. While specific catalyst-free and solvent-free methods for the synthesis of this compound are not extensively documented, the principles can be applied to certain steps of its synthesis, drawing from methodologies used for similar compounds.

One potential area for the application of these principles is in the hydrolysis of the chloro-intermediate to a phenol. This step can often be achieved using a strong base like sodium hydroxide (B78521) in an aqueous solution, which can act as both the reactant and the solvent, thereby minimizing the need for organic solvents. google.comgoogle.com

Another possibility for reducing catalyst and solvent use lies in the reduction of the nitro group. While catalytic hydrogenation is a common method, certain reduction reactions can be performed using reducing agents like sodium sulfide in an aqueous medium, which can proceed without the need for a metal catalyst. orgsyn.org

The table below outlines a hypothetical catalyst-free and solvent-free approach for a key step in the synthesis, based on analogous transformations.

| Step | Reactants | Conditions | Product | Yield | Reference Analogy |

| Hydrolysis | 4-(propane-2-sulfonyl)-2-nitro-chlorobenzene, NaOH | Aqueous solution, elevated temperature | 4-(propane-2-sulfonyl)-2-nitrophenol | High | google.comgoogle.com |

It is important to note that achieving entirely catalyst-free and solvent-free conditions for the entire multi-step synthesis of this compound presents significant challenges and would require further research and development.

Microwave-Assisted and Photochemical Synthesis

Modern synthetic techniques such as microwave-assisted synthesis and photochemical reactions offer advantages in terms of reduced reaction times, increased yields, and milder reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has been effectively employed to accelerate various organic reactions. In the context of synthesizing this compound, microwave heating could potentially be applied to several steps. For instance, the hydrolysis of the chlorobenzene derivative to the corresponding phenol can be expedited under microwave irradiation. Similarly, the reduction of the nitro group, a typically lengthy process, can be significantly accelerated. researchgate.netnih.gov

The table below illustrates the potential application of microwave-assisted synthesis for a key reaction step, with comparative data from conventional heating methods for analogous compounds.

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference Analogy |

| Hydrolysis | Several hours | 15-30 minutes | Significant | researchgate.net |

| Reduction | 4-8 hours | 10-20 minutes | Moderate to Significant | nih.gov |

Photochemical Synthesis:

Photochemical methods, which utilize light to initiate chemical reactions, offer unique pathways for the synthesis of complex organic molecules. While specific photochemical routes to this compound are not well-documented, photochemical reactions are known to be applicable for the formation of C-N and C-S bonds. nih.gov Theoretically, a photochemical approach could be envisioned for the introduction of the amino or sulfonyl group onto the aromatic ring under mild conditions. However, this remains a speculative area requiring further investigation.

Recent Advances and Challenges in Scale-Up Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges. For a multi-step synthesis like that of this compound, these challenges are magnified.

Recent Advances:

Recent advancements in chemical engineering and process chemistry have offered solutions to some of the persistent challenges in scale-up synthesis. These include:

Continuous Flow Chemistry: The use of continuous flow reactors allows for better control over reaction parameters such as temperature and pressure, leading to improved safety, consistency, and yield. This technology is particularly beneficial for highly exothermic reactions like nitration.

Improved Catalytic Systems: The development of more robust and recyclable catalysts for steps like hydrogenation can significantly reduce production costs and waste.

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques allows for real-time monitoring of the reaction progress, enabling better control and optimization of the process.

Challenges in Scale-Up:

Despite these advances, several challenges remain in the scale-up synthesis of compounds like this compound:

Handling of Hazardous Reagents: The use of corrosive and hazardous reagents such as fuming sulfuric acid and nitric acid on a large scale requires specialized equipment and stringent safety protocols.

Exothermic Reactions: Nitration reactions are highly exothermic and require efficient heat management to prevent runaway reactions and ensure the regioselectivity of the product.

Purification: The purification of intermediates and the final product on a large scale can be challenging and often requires energy-intensive processes like distillation or recrystallization.

The table below summarizes the key challenges and potential mitigation strategies for the scale-up synthesis.

| Challenge | Potential Mitigation Strategy |

| Handling of Hazardous Reagents | Use of closed-system reactors, automated dosing systems, and robust personal protective equipment. |

| Exothermic Reactions | Employment of continuous flow reactors, efficient cooling systems, and careful control of reagent addition rates. |

| Purification | Optimization of crystallization conditions, use of continuous crystallization techniques, and exploring alternative purification methods like chromatography for high-purity requirements. |

| Waste Management | Neutralization of acidic and basic waste streams, recovery and recycling of solvents, and investigation of greener synthetic routes with higher atom economy. |

Chemical Reactivity and Advanced Derivatization of 2 Amino 4 Propane 2 Sulfonyl Phenol

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a versatile site for chemical modification. It behaves as a weak acid and a potent nucleophile upon deprotonation, enabling a range of derivatization reactions.

O-Alkylation and O-Acylation Reactions

The nucleophilic character of the phenoxide ion, formed by treating 2-Amino-4-(propane-2-sulfonyl)phenol with a base, allows for facile O-alkylation and O-acylation.

O-Alkylation: This reaction involves the introduction of an alkyl group onto the phenolic oxygen. Common alkylating agents include alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) and sulfates. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group and enhance its nucleophilicity. thieme-connect.de For aminophenols, selective O-alkylation can be achieved by first protecting the more nucleophilic amino group, for instance, by forming a Schiff base with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine. researchgate.netresearchgate.net The reaction conditions for a representative O-alkylation of a phenol (B47542) are summarized in the table below.

| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield |

| Phenol | 2-Chloroethanol | K₂CO₃ / Na₂CO₃ | Methanol (B129727) | Room Temp. | 2-Phenoxyethanol | 60-99% |

Data synthesized from a study on general phenol alkylation. thieme-connect.de

O-Acylation: The phenolic hydroxyl group can be readily acylated to form esters using acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. For instance, reaction with acetic anhydride (B1165640) would yield 2-acetamido-4-(propane-2-sulfonyl)phenyl acetate. These reactions are typically rapid and high-yielding.

Chelation and Coordination Chemistry with Metal Centers

The ortho-disposed amino and hydroxyl groups of this compound make it an excellent bidentate ligand for a variety of metal ions. Upon deprotonation of the phenolic hydroxyl group, the molecule can form stable five-membered chelate rings with metal centers through the oxygen and nitrogen atoms. iosrjournals.org

The formation of these coordination compounds can significantly alter the electronic and steric properties of the parent molecule. Studies on similar 2-aminophenol (B121084) derivatives have shown the formation of stable complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netsemanticscholar.org The geometry of the resulting metal complexes, which can range from square planar to octahedral, depends on the metal ion, its oxidation state, and the presence of other ligands. semanticscholar.org These metal chelates are investigated for their potential applications in catalysis and materials science. iosrjournals.orgresearchgate.net

Transformations Involving the Aromatic Amino Group

The aromatic amino group (-NH₂) is a primary reaction site, functioning as a nucleophile and a precursor for diazonium salts. Its reactivity can be modulated by the electronic effects of the other substituents on the aromatic ring.

N-Acylation and N-Sulfonylation Reactions

N-Acylation: The amino group readily undergoes acylation with acid chlorides or anhydrides to form amides. For example, chemoselective N-acetylation of 2-aminophenol can be achieved using methods like immobilized lipase (B570770) to yield N-(2-hydroxyphenyl)acetamide. researchgate.net This transformation is often used as a protecting strategy to moderate the reactivity of the amino group before carrying out other reactions on the molecule.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base (e.g., pyridine) leads to the formation of stable sulfonamides. researchgate.net The synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide from 2-aminophenol and 4-methylbenzenesulfonyl chloride proceeds in high yield. researchgate.net These reactions are fundamental in medicinal chemistry for the synthesis of various biologically active compounds.

| Reaction Type | Amine Reactant | Reagent | Base/Catalyst | Product | Yield |

| N-Sulfonylation | 2-Aminophenol | 4-Methylbenzenesulfonyl chloride | Pyridine | N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | 91% |

| N-Acetylation | 2-Aminophenol | Acetic Anhydride | Immobilized Lipase | N-(2-hydroxyphenyl)acetamide | High |

Data compiled from studies on 2-aminophenol derivatives. researchgate.netresearchgate.net

Formation of Schiff Bases and Imines

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases (or imines). This reaction typically proceeds under mild heating in a suitable solvent like ethanol. nih.gov The resulting C=N double bond is a key feature of these compounds. Schiff bases derived from 2-aminophenol are widely studied for their coordination chemistry, as the imine nitrogen and the phenolic oxygen can act as a bidentate ligand system for metal ions. iosrjournals.orgrsc.org The formation of these metal complexes often leads to colored compounds with interesting photophysical properties. rsc.org

Diazotization and Azo Coupling Reactions

One of the most significant reactions of aromatic primary amines is diazotization. In the presence of a cold, acidic solution (e.g., HCl or H₂SO₄) and sodium nitrite (B80452) (NaNO₂), the amino group is converted into a diazonium salt (-N₂⁺). unb.ca This reaction is typically performed at temperatures between 0-5°C, as diazonium salts can be unstable at higher temperatures. scialert.netnih.gov

Reactivity of the Propane-2-sulfonyl Group

The sulfonyl group is characterized by a sulfur atom in its highest oxidation state (+6), rendering it generally stable and resistant to oxidation. However, it can undergo specific reductive transformations.

Aryl sulfones are notably stable and their reduction requires potent reagents and often vigorous conditions. rsc.org The primary transformations involve either the partial reduction of the sulfonyl group to a sulfide (B99878) or its complete removal, known as desulfonylation.

Reduction to Sulfides: The deoxygenation of aryl sulfones to the corresponding aryl sulfides is a challenging but achievable transformation. A variety of reducing systems have been developed for this purpose. While common hydride reagents are often ineffective, more powerful systems can accomplish the reduction. rsc.org For example, a combination of lithium aluminum hydride (LiAlH4) and titanium tetrachloride (TiCl4) has been shown to rapidly reduce various sulfones to sulfides in high yields. psu.edursc.org Another approach involves the use of B(C6F5)3 as a catalyst with a hydrosilane, such as Et3SiH, as the stoichiometric reductant. thieme-connect.com

Reductive Desulfonylation: This process cleaves the carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom. organicreactions.org This is a synthetically useful reaction as the sulfonyl group can be employed as an auxiliary or directing group and subsequently removed. organicreactions.org Common reagents for reductive desulfonylation include active metals or their salts, such as sodium amalgam, aluminum amalgam, and samarium(II) iodide. wikipedia.org Transition metal-catalyzed methods, for instance using palladium complexes in combination with reducing agents like lithium triethylborohydride, also provide effective means for desulfonylation. wikipedia.org More recently, methods for generating nucleophilic radicals from alkyl sulfones via single electron reduction have been developed, expanding the utility of sulfones in synthesis. rsc.org

| Transformation | Reagent/System | Resulting Functional Group | Reference |

|---|---|---|---|

| Reduction to Sulfide | LiAlH₄ / TiCl₄ | Sulfide (-S-) | psu.edursc.org |

| Reduction to Sulfide | B(C₆F₅)₃ / Et₃SiH | Sulfide (-S-) | thieme-connect.com |

| Reductive Desulfonylation | Sodium Amalgam (Na/Hg) | Hydrogen (-H) | wikipedia.org |

| Reductive Desulfonylation | Aluminum Amalgam (Al/Hg) | Hydrogen (-H) | wikipedia.org |

| Reductive Desulfonylation | SmI₂ / HMPA | Hydrogen (-H) | wikipedia.org |

| Reductive Desulfonylation | Pd(PPh₃)₄ / LiHBEt₃ | Hydrogen (-H) | wikipedia.org |

The sulfur atom in the propane-2-sulfonyl group of this compound is in its highest possible oxidation state (+6). Consequently, it is inert to further oxidation under typical conditions. The synthetic utility of oxidation in the context of this functional group lies in its formation from lower oxidation state precursors, such as the corresponding sulfide or sulfoxide, rather than its subsequent modification.

Electrophilic Aromatic Substitution Patterns on the Phenolic Ring

Electrophilic aromatic substitution (SEAr) on the phenolic ring of this compound is directed by the combined influence of the three existing substituents. wikipedia.org The outcome of such reactions is determined by the balance between the activating/deactivating and directing effects of each group. numberanalytics.comimperial.ac.uk

-OH (Hydroxyl) Group: A strongly activating, ortho, para-directing group. It donates electron density to the ring via a strong +R (resonance) effect.

-NH2 (Amino) Group: A strongly activating, ortho, para-directing group, also donating electron density through a powerful +R effect. numberanalytics.com

-SO2R (Propane-2-sulfonyl) Group: A strongly deactivating, meta-directing group. It withdraws electron density from the ring through both -I (inductive) and -R effects. numberanalytics.com

The powerful activating and ortho, para-directing nature of the hydroxyl and amino groups dominates over the deactivating, meta-directing effect of the sulfonyl group. wikipedia.org Therefore, incoming electrophiles will be directed to positions that are ortho or para to the -OH and -NH2 groups.

The available positions on the ring are C3, C5, and C6.

Position C3: ortho to the -OH group and meta to the -NH2 group.

Position C5: ortho to the -NH2 group and meta to the -OH group.

Position C6: ortho to the -OH group and meta to the sulfonyl group.

Considering the directing effects, substitution is most likely to occur at positions C5 and C6, which are activated by the amino and hydroxyl groups, respectively. The C3 position is sterically hindered by the adjacent -OH and -NH2 groups. Between C5 and C6, the relative directing power of -NH2 versus -OH and steric factors will influence the final product distribution. In many cases, the amino group is a slightly stronger activating group than the hydroxyl group, potentially favoring substitution at C5. However, steric hindrance from the bulky propane-2-sulfonyl group could disfavor attack at the adjacent C5 position, potentially making C6 a competitive site for substitution.

| Substituent | Effect on Reactivity | Directing Effect | Mechanism |

|---|---|---|---|

| -OH | Strongly Activating | Ortho, Para | +R >> -I |

| -NH₂ | Strongly Activating | Ortho, Para | +R > -I |

| -SO₂R | Strongly Deactivating | Meta | -R, -I |

Strategies for Chiral Derivatization and Stereoselective Synthesis

While this compound is an achiral molecule, its functional groups serve as handles for the introduction of chirality or as starting points for stereoselective syntheses.

Chiral Derivatization: The nucleophilic amino group and the acidic hydroxyl group can be reacted with chiral derivatizing agents (CDAs) to form a mixture of diastereomers, which can then be separated or analyzed. wikipedia.org This is a common strategy for determining the enantiomeric purity of chiral compounds, but can also be used to resolve a racemic mixture of a derivatized molecule. jfda-online.com

For the amino group, common CDAs include chiral carboxylic acids (like Mosher's acid) or their acid chlorides, which form diastereomeric amides. wikipedia.org Chiral isocyanates can also be used to form diastereomeric ureas. The phenolic hydroxyl group can be derivatized with chiral acids to form diastereomeric esters or with chiral alkylating agents. nih.gov

| Target Functional Group | Class of CDA | Example Reagent | Resulting Linkage |

|---|---|---|---|

| Amino (-NH₂) | Chiral Carboxylic Acid Chloride | (R)-Mosher's acid chloride | Amide |

| Amino (-NH₂) | Chiral Isocyanate | (R)-1-Phenylethyl isocyanate | Urea |

| Hydroxyl (-OH) | Chiral Carboxylic Acid | (S)-Ibuprofen (with coupling agent) | Ester |

| Hydroxyl (-OH) | Chiral Alkyl Halide | (S)-2-Bromobutane | Ether |

Stereoselective Synthesis: The compound can be a precursor in asymmetric synthesis. For instance, the amino or hydroxyl groups can be protected and the molecule can undergo a directed ortho metalation, followed by reaction with a chiral electrophile to introduce a new stereocenter. Furthermore, the existing functional groups can be modified to participate in asymmetric catalysis or transformations. For example, the amino group could be converted into a chiral sulfonamide which could then direct subsequent reactions on the molecule or an appended side chain. purdue.edu The development of asymmetric synthesis methods for complex molecules often relies on the strategic use of functionalized building blocks like substituted aminophenols. nih.govmdpi.com

Table of Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₉H₁₃NO₃S | Subject of the article |

| Lithium Aluminum Hydride | LiAlH₄ | Reducing agent |

| Titanium Tetrachloride | TiCl₄ | Co-reagent for reduction |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | Catalyst for reduction |

| Triethylsilane | Et₃SiH | Reducing agent |

| Sodium Amalgam | Na(Hg) | Reducing agent for desulfonylation |

| Samarium(II) Iodide | SmI₂ | Reducing agent for desulfonylation |

| Mosher's acid chloride | C₁₀H₈ClF₃O₂ | Chiral derivatizing agent |

| (R)-1-Phenylethyl isocyanate | C₉H₉NO | Chiral derivatizing agent |

| (S)-Ibuprofen | C₁₃H₁₈O₂ | Chiral derivatizing agent |

Theoretical and Computational Chemistry of 2 Amino 4 Propane 2 Sulfonyl Phenol

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key determinants of reactivity. youtube.comlibretexts.org

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. researchgate.net Conversely, a large energy gap implies higher stability and lower reactivity. researchgate.net For 2-Amino-4-(propane-2-sulfonyl)phenol, the electron-donating amino (-NH₂) and hydroxyl (-OH) groups tend to raise the HOMO energy level, while the electron-withdrawing propane-2-sulfonyl group (-SO₂(CH(CH₃)₂)) lowers the LUMO energy level. This combined effect is expected to result in a relatively moderate to small energy gap, suggesting the molecule is chemically reactive.

Quantum chemical calculations, typically using DFT with a basis set like B3LYP/6-311++G(d,p), can be used to compute the energies of these orbitals and derive various global reactivity descriptors. nih.gov

Table 1: Theoretical Reactivity Descriptors (Illustrative Data Based on Similar Phenolic Compounds)

| Parameter | Formula | Significance | Illustrative Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | -5.8 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reactivity and Stability | 4.6 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 2.3 eV |

| Chemical Softness (S) | 1 / η | Ease of charge transfer | 0.43 eV⁻¹ |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power | 3.5 eV |

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and sulfonyl groups, as well as the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the hydroxyl and amino groups, making them susceptible to attack by nucleophiles and capable of acting as hydrogen bond donors.

This charge distribution highlights the molecule's amphiphilic nature, with distinct regions for electrophilic and nucleophilic interactions.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are crucial for its interactions and properties. Conformational analysis of this compound involves studying the rotation around its single bonds to identify the most stable arrangements (conformers).

A key structural feature of this compound is the potential for intramolecular hydrogen bonding between the adjacent hydroxyl and amino groups. researchgate.net An O-H···N or N-H···O bond can form, creating a stable six-membered ring structure. researchgate.netzenodo.org

This intramolecular hydrogen bond has significant consequences:

Stabilization: It greatly stabilizes the conformation where the -OH and -NH₂ groups are oriented towards each other, making this the dominant form in the gas phase and in non-polar solvents. nih.gov

Planarity: It enforces a degree of planarity in the aminophenol fragment of the molecule.

Property Modulation: The presence of this bond affects the acidity of the phenolic proton and the basicity of the amino group, as well as influencing spectroscopic properties. zenodo.orgzenodo.org

Studies on similar o-aminophenols and o-hydroxyaryl Schiff bases have confirmed the structural importance of this interaction through both experimental spectroscopy and theoretical calculations. nih.govresearchgate.net

While the intramolecular hydrogen bond restricts the movement of the amino and hydroxyl groups, the molecule retains torsional flexibility primarily around the C-S bond connecting the aromatic ring to the propane-2-sulfonyl group. Rotation around this bond would generate different conformers with varying steric interactions between the bulky isopropyl group and the aromatic ring.

A potential energy surface (PES) scan, calculated by systematically rotating the C(ring)-S-C(isopropyl)-H dihedral angle, would reveal the energy minima corresponding to the most stable conformations. The preferred conformations would likely be those that minimize steric hindrance between the sulfonyl group's oxygen atoms, the isopropyl methyl groups, and the rest of the molecule.

Theoretical Prediction of Spectroscopic Properties (Computational Basis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure. researchgate.net DFT calculations are commonly employed to simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. science.govmdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These calculations can predict the position of key absorption bands. For this compound, the presence of the intramolecular hydrogen bond is expected to cause a significant redshift (shift to lower wavenumber) and broadening of the O-H stretching vibration compared to a free hydroxyl group.

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Characteristics |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200 - 3400 | Broad, shifted to lower frequency |

| N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 | Two distinct bands |

| Aromatic C-H | Stretching | 3000 - 3100 | Sharp, medium intensity |

| S=O | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1120 - 1160 | Two strong absorption bands |

| C-S | Stretching | 650 - 750 | Weak to medium intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. Theoretical predictions can help in the assignment of complex experimental spectra. Calculations would predict distinct signals for the aromatic protons, the isopropyl group protons, and the exchangeable -OH and -NH₂ protons.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. science.gov The predicted transitions for this compound would primarily be of the π → π* type, characteristic of aromatic systems. The HOMO-LUMO energy gap is directly related to the lowest energy electronic transition.

Vibrational Frequencies (Infrared and Raman)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like "this compound". These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions.

The vibrational spectrum of this molecule is characterized by contributions from the phenol (B47542) ring, the amino group, and the propane-2-sulfonyl substituent. Key vibrational modes include:

O-H Stretch: The phenolic hydroxyl group typically exhibits a stretching vibration in the range of 3600-3200 cm⁻¹. The precise frequency can be influenced by intra- and intermolecular hydrogen bonding.

N-H Stretch: The amino group shows symmetric and asymmetric stretching vibrations, usually found between 3500 and 3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are observed just below 3000 cm⁻¹.

S=O Stretch: The sulfonyl group is characterized by strong symmetric and asymmetric stretching bands, typically located in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic C=C Stretches: Vibrations associated with the benzene (B151609) ring are expected in the 1600-1400 cm⁻¹ region.

Theoretical calculations, often performed using basis sets like 6-311++G(d,p), can provide harmonic frequencies which are then scaled to improve agreement with experimental data. A comparison of calculated and experimental spectra for related phenol derivatives has shown good agreement, validating the use of these computational approaches. researchgate.netresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3600 - 3200 | Medium-Strong (IR), Weak (Raman) |

| N-H Asymmetric Stretch | ~3450 | Medium (IR), Medium (Raman) |

| N-H Symmetric Stretch | ~3350 | Medium (IR), Medium (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium (IR), Medium (Raman) |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong (IR), Medium (Raman) |

| S=O Symmetric Stretch | 1160 - 1120 | Strong (IR), Medium (Raman) |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of NMR chemical shifts are crucial for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is commonly used to predict ¹H and ¹³C NMR spectra.

For "this compound," the predicted chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

The electron-donating amino (-NH₂) and hydroxyl (-OH) groups will shield the aromatic protons and carbons, causing their signals to appear at a relatively lower chemical shift (upfield).

Conversely, the electron-withdrawing propane-2-sulfonyl (-SO₂CH(CH₃)₂) group will deshield the aromatic nuclei, shifting their signals to a higher chemical shift (downfield).

The interplay of these effects determines the final positions of the NMR signals. The protons and carbons of the isopropyl group will have characteristic shifts in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H (ortho to -OH) | 6.8 - 7.2 | - |

| Aromatic H (ortho to -NH₂) | 6.5 - 6.9 | - |

| Aromatic H (ortho to -SO₂R) | 7.5 - 7.9 | - |

| Aromatic C (attached to -OH) | - | 150 - 155 |

| Aromatic C (attached to -NH₂) | - | 140 - 145 |

| Aromatic C (attached to -SO₂R) | - | 130 - 135 |

| -CH (isopropyl) | 3.0 - 3.5 | 50 - 55 |

| -CH₃ (isopropyl) | 1.2 - 1.5 | 20 - 25 |

UV-Vis Absorption and Fluorescence Emission Maxima

The electronic absorption and emission properties of "this compound" can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring.

The presence of both electron-donating (-OH, -NH₂) and electron-withdrawing (-SO₂R) groups on the aromatic ring can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This typically results in a red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted phenol. The primary absorption bands for substituted phenols are generally observed in the UV region. nih.gov

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is also expected for this molecule due to potential changes in the dipole moment upon electronic excitation.

Table 3: Predicted UV-Vis Absorption and Fluorescence Emission Maxima for this compound

| Property | Predicted Wavelength (λ_max) in a Nonpolar Solvent (nm) | Predicted Wavelength (λ_max) in a Polar Solvent (nm) |

|---|---|---|

| UV-Vis Absorption | 280 - 300 | 290 - 320 |

| Fluorescence Emission | 340 - 370 | 360 - 400 |

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are invaluable for studying the reaction mechanisms involving "this compound." By mapping the potential energy surface, key aspects of a reaction, such as transition states, intermediates, and activation energies, can be determined.

For this molecule, several types of reactions can be computationally investigated:

Electrophilic Aromatic Substitution: The activating effects of the -OH and -NH₂ groups and the deactivating effect of the -SO₂R group will direct incoming electrophiles. Computational models can predict the regioselectivity of these reactions by calculating the energies of the possible intermediates.

Oxidation: The phenol and amino moieties are susceptible to oxidation. Theoretical studies can elucidate the pathways of oxidation reactions, for instance, by calculating the bond dissociation energies of the O-H and N-H bonds.

Acidity and Basicity: The pKa of the phenolic proton and the pKb of the amino group can be calculated, providing insights into the acid-base properties of the molecule.

These calculations provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. nih.gov

Solvent Effects on Molecular Properties and Reactivity using Continuum Models

The properties and reactivity of "this compound" can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used in quantum chemistry to account for the bulk effects of the solvent.

These models represent the solvent as a continuous dielectric medium that surrounds the solute molecule. By incorporating solvent effects into the calculations, more accurate predictions can be made for:

Molecular Geometry: The geometry of the molecule can be subtly altered in different solvents.

Spectroscopic Properties: As mentioned, UV-Vis and NMR spectra can be solvent-dependent. Continuum models can predict these solvatochromic shifts.

Reaction Energetics: The energies of reactants, products, and transition states can be stabilized or destabilized by the solvent, thereby affecting reaction rates and equilibria.

For "this compound," polar solvents are expected to stabilize charged or highly polar species, which can have a profound impact on its chemical behavior.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its polarizability (α) and hyperpolarizabilities (β, γ, etc.).

"this compound" possesses key structural features that suggest potential NLO activity:

Donor-Acceptor System: The electron-donating amino and hydroxyl groups act as donors, while the electron-withdrawing sulfonyl group acts as an acceptor.

π-Conjugated System: These donor and acceptor groups are connected through the π-system of the benzene ring, facilitating intramolecular charge transfer.

Computational chemistry allows for the calculation of the first hyperpolarizability (β), a key indicator of second-order NLO activity. researchgate.net DFT calculations can predict the magnitude of β and provide insights into how molecular structure relates to NLO properties. Molecules with large β values are promising candidates for NLO materials. researchgate.net

Biochemical Interactions and Molecular Mechanism Studies of 2 Amino 4 Propane 2 Sulfonyl Phenol Pre Clinical, in Vitro/in Vivo Non Human

Enzyme Inhibition and Activation Studies (In Vitro Biochemical Assays)

There is currently no publicly available scientific literature detailing in vitro biochemical assays performed to evaluate the enzyme inhibition or activation potential of 2-Amino-4-(propane-2-sulfonyl)phenol.

Specific Enzyme Targets and Mechanistic Insights

Due to the absence of enzyme inhibition or activation studies, no specific enzyme targets for this compound have been identified. Consequently, there are no mechanistic insights into how this compound might interact with and modulate the activity of any enzyme.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for Enzyme Modulation

No studies on the structure-activity relationships (SAR) or quantitative structure-activity relationships (QSAR) of this compound in the context of enzyme modulation are available in the current body of scientific research. Such studies would require foundational data from enzyme assays, which are not present.

Receptor Binding and Ligand-Target Interactions (In Vitro)

There is a lack of published research on the receptor binding profile of this compound. No in vitro studies have been identified that investigate its ability to bind to any specific receptors or its broader ligand-target interactions.

Characterization of Molecular Binding Sites

Without any receptor binding data, the molecular binding sites for this compound on any receptor remain uncharacterized.

Allosteric Modulation and Binding Kinetics

No preclinical studies have been found that explore the potential for this compound to act as an allosteric modulator. Furthermore, there is no available data on its binding kinetics, such as association or dissociation rates with any biological target.

Modulation of Cellular Pathways (Cell-Based Assays, Non-Clinical)

Non-clinical, cell-based assays investigating the effects of this compound on cellular pathways have not been reported in the accessible scientific literature. Therefore, its impact on signaling cascades and other cellular processes is currently unknown.

Signal Transduction Pathway Interventions

No studies were identified that investigated the effects of this compound on any specific signal transduction pathways. Research on how this compound might modulate cellular signaling cascades has not been publicly documented.

Gene Expression and Protein Regulation Studies

There is no available data from preclinical studies detailing the impact of this compound on gene expression or the regulation of protein synthesis and activity.

Antioxidant and Radical Scavenging Properties (Mechanistic Basis)

While phenolic compounds are generally known for their antioxidant properties, no specific studies have been published that characterize the mechanistic basis of antioxidant and radical scavenging activities for this compound.

Electron Transfer and Hydrogen Atom Transfer Mechanisms

Specific research detailing the role of electron transfer and hydrogen atom transfer mechanisms in the potential antioxidant activity of this compound is not available.

Radical Adduct Formation and Stabilization

There are no published findings on the formation of radical adducts by this compound or the stabilization of such adducts.

Non-Covalent Interactions with Biomolecules (e.g., DNA, Proteins, Lipids)

No specific experimental or computational studies have been found that describe the non-covalent interactions between this compound and biological macromolecules.

Hydrogen Bonding and Hydrophobic Interactions

While the chemical structure of this compound suggests the potential for hydrogen bonding and hydrophobic interactions, there is no specific research that has characterized these interactions with biomolecules such as DNA, proteins, or lipids.

In-Depth Analysis of Stacking Interactions of this compound in Pre-clinical Research

Currently, there is a notable absence of publicly available pre-clinical, in vitro, or in vivo non-human studies that specifically detail the stacking interactions of the chemical compound this compound. Extensive searches of scientific literature and chemical databases have not yielded specific crystallographic or computational studies that would provide direct evidence or detailed analysis of how this particular molecule engages in stacking interactions with biological macromolecules.

Stacking interactions, a type of non-covalent force, are crucial in various biological processes, including the binding of ligands to receptors and the stabilization of DNA and protein structures. These interactions typically involve the overlapping of aromatic rings. For a compound like this compound, which contains a phenol (B47542) ring, the potential for such interactions is theoretically present. However, without specific research on this molecule, any discussion of its stacking behavior remains speculative.

In the broader context of related chemical structures, such as aminophenol and sulfonyl-containing derivatives, research has indicated the importance of various non-covalent interactions in their biological activities. For instance, studies on other sulfonamide derivatives have utilized molecular docking to predict binding geometries within protein active sites, where π-π stacking with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine can play a significant role. Similarly, research on aminophenol derivatives has explored their interactions with DNA, where electrostatic and intercalative binding, a form of stacking, can occur.

However, it is crucial to emphasize that these findings are from studies on different, albeit structurally related, compounds. The specific nature and contribution of stacking interactions are highly dependent on the precise molecular geometry, electronic properties, and the steric effects of the substituents on the aromatic ring. The presence of the propane-2-sulfonyl group and the amino group at specific positions on the phenol ring of this compound would uniquely influence its ability to form stacking interactions.

Without dedicated research focused on this compound, it is not possible to provide a scientifically accurate and detailed account of its stacking interactions. The generation of data tables or a thorough analysis of its molecular mechanisms in this specific context is therefore not feasible at this time. Further experimental studies, such as X-ray crystallography of the compound bound to a biological target, or computational modeling studies, would be required to elucidate the specific stacking interactions of this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Amino 4 Propane 2 Sulfonyl Phenol

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental for separating 2-Amino-4-(propane-2-sulfonyl)phenol from starting materials, by-products, and degradation products. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as purity determination or quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity profiling and quantification of non-volatile, polar compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's polarity.

Method development focuses on optimizing the separation of the target compound from any potential impurities. This involves the systematic evaluation of stationary phases, mobile phase composition, pH, and detector settings. For a compound with both an acidic phenol (B47542) group and a basic amino group, control of the mobile phase pH is critical to ensure reproducible retention times and symmetrical peak shapes. The use of a C18 column is common for such analyses, providing a non-polar stationary phase that retains the analyte based on its hydrophobicity. researchgate.netsielc.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Gradient elution, where the proportion of the organic modifier is increased during the run, is often necessary to elute more strongly retained impurities while maintaining a reasonable analysis time. nih.gov

Validation of the developed HPLC method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is suitable for its intended purpose. researchgate.netnih.gov This process verifies the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Condition / Specification |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Specificity | Peak is spectrally pure and resolved from impurities |

| Limit of Detection (LOD) | ~5 ng/mL |

This table represents typical parameters for a validated RP-HPLC method suitable for the analysis of aminophenol-type compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for thermally stable and volatile compounds. Due to the high polarity and low volatility of this compound, direct analysis by GC is not feasible. The presence of active hydrogen atoms in the amino (-NH₂) and hydroxyl (-OH) groups leads to poor chromatographic behavior, including broad, tailing peaks and potential thermal degradation in the GC inlet. sigmaaldrich.com

To overcome these limitations, derivatization is required. This chemical modification process converts the polar functional groups into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.com A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces the active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com

Once derivatized, the compound can be readily analyzed by GC-MS. The GC separates the derivatized analyte from other components in the sample, and the mass spectrometer provides detection and structural information. The electron impact (EI) mass spectrum of the derivative will show a characteristic molecular ion peak and fragmentation pattern, which can be used for unambiguous identification and quantification. sigmaaldrich.com This method is particularly useful for identifying trace-level impurities that may be amenable to derivatization.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal-phase and reversed-phase HPLC, particularly for the analysis of polar compounds. diva-portal.org SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com Due to its low viscosity and high diffusivity, supercritical CO₂ allows for faster separations and reduced backpressure compared to liquid mobile phases. chromatographytoday.com

For the analysis of polar analytes like this compound, the low polarity of pure CO₂ is insufficient for elution. Therefore, a polar organic solvent, known as a modifier (typically methanol), is added to the mobile phase to increase its elution strength. diva-portal.orgnih.gov The separation of sulfonamides by SFC has been successfully demonstrated on various polar stationary phases, including silica, aminopropyl (NH₂), and cyanopropyl (CN) columns. nih.govoup.com The retention and selectivity can be fine-tuned by adjusting parameters such as modifier concentration, pressure (which affects the density of the mobile phase), and temperature. nih.govoup.com

SFC is considered a "greener" technology than HPLC because it significantly reduces the consumption of organic solvents. researchgate.net Furthermore, its compatibility with mass spectrometry (SFC-MS) makes it a powerful tool for the high-throughput analysis and purification of compounds in pharmaceutical development. southampton.ac.ukresearchgate.net

Table 2: Representative SFC Conditions for Sulfonamide Analysis

| Parameter | Condition |

|---|---|

| Column | Aminopropyl (NH₂), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ with a Methanol modifier gradient |

| Gradient | 5% to 30% Methanol over 10 minutes |

| Outlet Pressure | 150 bar |

| Column Temperature | 40 °C |

| Flow Rate | 3.0 mL/min |

This table outlines typical starting conditions for developing an SFC separation method for sulfonamide-containing compounds, based on published applications. nih.govoup.com

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for quantitative analysis. NMR and MS provide detailed information about the molecular framework and elemental composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

2D NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com This would confirm the connectivity within the isopropyl group and the relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the different fragments of the molecule, such as linking the isopropyl group to the sulfonyl group and the sulfonyl group to the aromatic ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |

|---|---|---|---|

| -OH | ~9.0 (broad s) | - | C-1 |

| -NH₂ | ~4.5 (broad s) | - | C-2, C-3 |

| C-1 | - | ~148.0 | H-3, H-5 |

| C-2 | - | ~138.0 | H-3 |

| C-3 | ~7.3 (d) | ~128.0 | H-5 |

| C-4 | - | ~125.0 | H-3, H-5, H-1' |

| C-5 | ~7.2 (dd) | ~118.0 | H-3, H-1' |

| C-6 | ~6.8 (d) | ~115.0 | H-5 |

| C-1' (CH) | ~3.2 (septet) | ~55.0 | C-4, C-2' |

Note: Predicted shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and concentration. d = doublet, dd = doublet of doublets, septet = septet, s = singlet.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (C₉H₁₃NO₃S), HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS), often performed on a high-resolution instrument, involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information and confirms the connectivity of the molecule. nih.gov The fragmentation pathway for the protonated molecule, [M+H]⁺, can be predicted based on the stability of the resulting ions and neutral losses.

Key fragmentation steps for protonated this compound would likely include:

Loss of a neutral molecule such as water (H₂O) from the protonated phenol.

Cleavage of the C-S bond, resulting in the loss of the isopropyl group (C₃H₇) or isopropene (C₃H₆).

Loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfonyl-containing compounds.

Cleavage of the S-N bond if fragmentation occurs within the sulfonamide structure in related compounds.

Table 4: Predicted HRMS Fragments for Protonated this compound ([M+H]⁺, C₉H₁₄NO₃S⁺, Exact Mass: 216.0694)

| m/z (Calculated) | Formula | Description of Loss/Fragment |

|---|---|---|

| 216.0694 | C₉H₁₄NO₃S⁺ | Protonated Molecular Ion [M+H]⁺ |

| 198.0589 | C₉H₁₂NO₂S⁺ | Loss of H₂O |

| 174.0689 | C₇H₈NO₃S⁺ | Loss of C₃H₆ (isopropene) |

| 152.0114 | C₉H₁₄NO⁺ | Loss of SO₂ |

The analysis of these characteristic fragments and their exact masses provides high confidence in the structural identification of the compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. excillum.comrigaku.com This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the compound's constitution and conformation. jove.comnumberanalytics.com For this compound, an SCXRD analysis would yield critical insights into its molecular geometry.

The methodology involves growing a high-quality single crystal of the compound, which can be achieved through techniques like slow evaporation from a suitable solvent or liquid diffusion. rochester.edu This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. excillum.comnumberanalytics.com The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots with varying intensities. fzu.cz By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. jove.comfzu.cz This map allows for the precise placement of each atom (excluding hydrogen, which is often inferred) in the molecule. fzu.cz

A successful crystallographic analysis of this compound would reveal:

Molecular Conformation: The spatial orientation of the amino, hydroxyl, and propane-2-sulfonyl groups relative to the phenol ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups, as well as the sulfonyl oxygen atoms (-SO₂). These interactions are crucial for understanding the crystal packing and the compound's physical properties, such as melting point and solubility. numberanalytics.com

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, which can influence the material's bulk properties. nih.gov

Absolute Configuration: For chiral molecules, SCXRD can determine the absolute stereochemistry, a critical aspect in pharmaceutical applications. excillum.comnih.gov

While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for unequivocal structural elucidation in the solid state. nih.govjst.go.jp

UV-Vis and Fluorescence Spectroscopy for Solution-Phase Characterization

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are valuable techniques for characterizing the electronic properties of molecules in solution. The analysis of this compound with these methods would provide information on its chromophoric system, which is primarily the substituted phenol ring.

UV-Vis Spectroscopy The UV-Vis spectrum of an aminophenol derivative is characterized by absorption bands arising from π → π* electronic transitions within the aromatic ring. researchgate.net For 4-aminophenol, absorption maxima are typically observed around 194 nm, 218 nm, and 272 nm in an acidic mobile phase. sielc.com The presence of the amino (-NH₂) and hydroxyl (-OH) groups, both being auxochromes, influences the position and intensity of these absorption bands. The propane-2-sulfonyl group, being electron-withdrawing, would be expected to cause a shift in the absorption maxima compared to unsubstituted aminophenol.

The solvent environment can significantly impact the UV-Vis spectrum. In polar solvents, interactions such as hydrogen bonding can stabilize the ground and excited states differently, often leading to shifts in the absorption maxima (solvatochromism). researchgate.netevidentscientific.com For instance, the spectrum of 2-aminophenol (B121084) shows distinct maxima depending on whether it is dissolved in methanol (polar protic) or DMSO (polar aprotic). researchgate.net

Fluorescence Spectroscopy Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many aminophenol derivatives are known to be fluorescent. nih.govnih.gov The emission properties, including the wavelength of maximum emission (λem) and fluorescence quantum yield (ΦF), are highly sensitive to the molecular structure and the surrounding environment. evidentscientific.com

For this compound, the presence of the electron-donating amino and hydroxyl groups and the electron-withdrawing sulfonyl group could facilitate an intramolecular charge transfer (ICT) character in the excited state, which often leads to strong solvent-dependent fluorescence. evidentscientific.com In polar solvents, the excited state is typically stabilized more than the ground state, resulting in a red-shifted (longer wavelength) emission and a larger Stokes shift. evidentscientific.comresearchgate.net This phenomenon, known as positive solvatofluorochromism, is common in molecules with donor-acceptor structures.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|---|

| 4-Aminophenol | Acidic Mobile Phase | 194, 218, 272 | Not Reported | sielc.com |

| 2-Aminophenol | Methanol | ~235, ~285 | Not Reported | researchgate.net |

| 2-Aminophenol | DMSO | ~240, ~300 | Not Reported | researchgate.net |

| Tryptophan (in protein, non-polar env.) | Non-polar | Not Reported | ~330 | evidentscientific.com |

| Tryptophan (in water, polar env.) | Aqueous | Not Reported | ~365 | evidentscientific.com |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. horiba.com These methods provide a characteristic "fingerprint" based on the vibrational modes of the chemical bonds. bruker.com

Fourier Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations such as stretching and bending. vscht.cz For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of intramolecular hydrogen bonds, particularly between the ortho-amino and hydroxyl groups, and potentially involving the sulfonyl oxygens, can influence the position and shape of the O-H and N-H stretching bands. researchgate.net

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (laser). libretexts.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. libretexts.org Therefore, symmetric vibrations and bonds involving non-polar groups (like C-C and S-S bonds) often produce strong Raman signals. horiba.com For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the sulfonyl group. researchgate.netspectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H (Phenol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| N-H (Amine) | Stretching (doublet) | 3300 - 3500 | Medium | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium | Strong |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium-Strong | Strong |

| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 | Strong | Medium |

| S=O (Sulfonyl) | Symmetric Stretching | 1120 - 1160 | Strong | Strong |

| C-N | Stretching | 1250 - 1350 | Medium | Medium |

| C-O (Phenol) | Stretching | 1180 - 1260 | Strong | Medium |

Electroanalytical Methods for Redox Properties and Sensing Applications

Electroanalytical techniques are powerful for investigating the redox behavior of electroactive molecules like this compound. The aminophenol moiety is known to be electrochemically active and can undergo oxidation at a suitable electrode surface. ustc.edu.cnua.es